5-Methoxy-4-(4-nitrophenyl)-2-phenyl-1,3-oxazole
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Overview
Description
5-Methoxy-4-(4-nitrophenyl)-2-phenyl-1,3-oxazole: is a heterocyclic compound that features an oxazole ring substituted with methoxy, nitrophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-(4-nitrophenyl)-2-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-nitrobenzaldehyde with 2-phenyl-2-oxazoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-(4-nitrophenyl)-2-phenyl-1,3-oxazole: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in methanol.
Substitution: Electrophiles such as bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5-Methoxy-4-(4-nitrophenyl)-2-phenyl-1,3-oxazole: has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-(4-nitrophenyl)-2-phenyl-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and nitrophenyl groups can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-phenyl-1,3-oxazole: Lacks the nitrophenyl group, resulting in different reactivity and applications.
5-Methoxy-2-phenyl-1,3-oxazole:
4-(4-Nitrophenyl)-2-phenyl-1,3-oxazole: Lacks the methoxy group, altering its chemical behavior and applications.
Uniqueness
5-Methoxy-4-(4-nitrophenyl)-2-phenyl-1,3-oxazole: is unique due to the presence of both methoxy and nitrophenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in fields requiring specific interactions with biological targets or materials with unique electronic characteristics.
Properties
CAS No. |
109988-43-4 |
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Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
5-methoxy-4-(4-nitrophenyl)-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C16H12N2O4/c1-21-16-14(11-7-9-13(10-8-11)18(19)20)17-15(22-16)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
ARTOSKSYGLOPGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(O1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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